![molecular formula C21H20N2O4 B4937085 N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide CAS No. 5926-82-9](/img/structure/B4937085.png)
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide
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Overview
Description
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide, commonly known as HNPNB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the naphthyl-based Schiff base ligand family, which has been extensively studied due to its diverse biological activities. HNPNB has been synthesized using various methods and has shown promising results in several scientific applications.
Mechanism of Action
The mechanism of action of HNPNB is not fully understood. However, it is believed that the compound interacts with biological molecules, such as metal ions and proteins, through coordination and hydrogen bonding interactions. These interactions lead to changes in the electronic and structural properties of the compound, resulting in its biological activity.
Biochemical and Physiological Effects:
HNPNB has shown various biochemical and physiological effects in scientific studies. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. In addition, it has been reported to have antibacterial and antifungal activities, making it a promising candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
HNPNB has several advantages for lab experiments, including its high stability, solubility, and selectivity. However, it also has some limitations, such as its toxicity at high concentrations and its potential to interact with other biological molecules, leading to false-positive results.
Future Directions
There are several future directions for the research and development of HNPNB. One potential direction is the development of HNPNB-based therapeutics for the treatment of various diseases, such as cancer and infectious diseases. Another direction is the development of HNPNB-based diagnostic tools for the detection of specific biomolecules, such as cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of HNPNB and its potential interactions with other biological molecules.
Conclusion:
In conclusion, HNPNB is a promising compound that has shown potential in various scientific applications. Its unique structural properties make it an ideal candidate for the development of therapeutics and diagnostic tools. However, further studies are needed to fully understand its mechanism of action and potential interactions with other biological molecules.
Synthesis Methods
HNPNB can be synthesized using different methods, including the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitrobenzylamine in the presence of butyric acid and ethanol. The product is then purified using column chromatography, yielding a pale yellow solid. The purity of the compound can be further confirmed using various analytical techniques, such as NMR, IR, and mass spectrometry.
Scientific Research Applications
HNPNB has been extensively studied in various scientific applications, including as a fluorescent probe for the detection of metal ions, as a sensor for biological molecules, and as a potential therapeutic agent. Its unique structural properties make it an ideal candidate for these applications. In addition, HNPNB has shown potential as a diagnostic tool for the detection of cancer cells due to its high selectivity and sensitivity.
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-6-19(25)22-21(15-8-5-9-16(13-15)23(26)27)20-17-10-4-3-7-14(17)11-12-18(20)24/h3-5,7-13,21,24H,2,6H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZGTODTOZETQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386934 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide | |
CAS RN |
5926-82-9 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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